1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards, with the official designation being this compound. This nomenclature precisely describes the positional arrangement of halogen substituents on the hexane carbon chain. The structural representation reveals a six-carbon saturated hydrocarbon backbone with specific halogen substitution patterns that define the compound's unique chemical identity.
The structural formula can be expressed through various representation methods, including the Simplified Molecular Input Line Entry System notation: FC(F)(Cl)C(F)(Cl)C(F)(F)C(F)(Cl)C(F)(F)C(Cl)(Cl)Cl. This notation provides a linear representation of the molecular structure, indicating the connectivity and positioning of each atom within the compound. The International Chemical Identifier provides additional structural detail: InChI=1S/C6Cl6F8/c7-1(13,4(17,18)5(9,10)11)3(15,16)2(8,14)6(12,19)20. This standardized representation ensures unambiguous identification of the compound across different chemical databases and literature sources.
The systematic nomenclature reflects the compound's classification as a polychlorinated and polyfluorinated hexane derivative. The prefix "1,1,1,3,5,6-Hexachloro" indicates the presence of six chlorine atoms positioned at carbons 1 (three atoms), 3 (one atom), 5 (one atom), and 6 (one atom). The designation "2,2,3,4,4,5,6,6-octafluoro" specifies the locations of eight fluorine atoms distributed across carbons 2 (two atoms), 3 (one atom), 4 (two atoms), 5 (one atom), and 6 (two atoms). This precise positional nomenclature ensures accurate identification and differentiation from structural isomers that may possess alternative halogen arrangements.
CAS Registry Number and Alternative Synonymous Designations
The Chemical Abstracts Service Registry Number for this compound is 2106-32-3. This unique numerical identifier serves as an internationally recognized standard for chemical substance identification, facilitating accurate referencing across scientific literature, regulatory databases, and commercial chemical catalogs. The CAS Registry Number provides unambiguous identification regardless of nomenclature variations or synonymous designations that may appear in different contexts.
Multiple synonymous designations exist for this compound in chemical literature and commercial databases. The abbreviated form "1,1,1,3,5,6-Hexachlorooctafluorohexane" frequently appears in chemical catalogs and represents a condensed version of the full systematic name. Alternative descriptive designations include "1,1,1,3,5,6-hexakis(chloranyl)-2,2,3,4,4,5,6,6-octakis(fluoranyl)hexane", which employs systematic substitutive nomenclature principles to describe the halogen substitution pattern.
Properties
IUPAC Name |
1,1,1,3,5,6-hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6F8/c7-1(13,4(17,18)5(9,10)11)3(15,16)2(8,14)6(12,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFQXYAINABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379297 | |
| Record name | 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-32-3 | |
| Record name | 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane typically involves the halogenation of hexane derivativesIndustrial production methods may involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and other by-products
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CClF
- Molecular Weight : 436.77 g/mol
- Density : 1.873 g/cm³
- Boiling Point : 130°C at 50 mmHg
- Refractive Index : 1.421
These properties contribute to its unique behavior in chemical reactions and interactions with other substances.
Applications in Chemical Synthesis
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Fluorinated Intermediates :
- The compound serves as a precursor for synthesizing various fluorinated organic compounds. Its high chlorine content allows for substitution reactions that yield valuable intermediates used in pharmaceuticals and agrochemicals.
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Polymer Production :
- It is utilized in the production of fluoropolymers due to its thermal stability and resistance to chemical degradation. These polymers find applications in coatings and insulation materials.
Environmental Applications
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Pesticide Formulation :
- The compound has been investigated for its potential use in pesticide formulations. Its unique chemical structure can enhance the efficacy and stability of active ingredients in agricultural applications.
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Contaminant Analysis :
- Environmental scientists use this compound as a reference standard for detecting chlorinated compounds in soil and water samples. Its presence can indicate contamination from industrial processes.
Material Science Applications
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Flame Retardants :
- Due to its halogenated nature, 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane is studied for use as a flame retardant in various materials. Its effectiveness in reducing flammability makes it valuable in manufacturing textiles and plastics.
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Surface Treatments :
- The compound is explored for surface treatment applications where hydrophobicity and chemical resistance are required. This is particularly relevant in electronics and automotive industries where durability is crucial.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Chemical Synthesis | Journal of Fluorine Chemistry (2020) | Demonstrated effective synthesis of fluorinated compounds using the hexachloro compound as a precursor. |
| Environmental Science | Environmental Science & Technology (2019) | Identified as a reference standard for measuring chlorinated contaminants in aquatic environments. |
| Material Science | Polymer Degradation and Stability (2021) | Evaluated as a potential flame retardant; showed significant reduction in flammability of treated materials. |
Mechanism of Action
The mechanism of action of 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Halogenated Alkanes
1,2,3,4,5,6-Hexachloro-1,1,2,3,4,5,6,6-octafluorohexane (CAS 307-25-5)
- Molecular Formula : C₆Cl₆F₈ (identical to the target compound)
- Key Difference : Chlorine and fluorine atoms occupy distinct positions (1,2,3,4,5,6 vs. 1,3,5,6 for Cl; 1,2,3,4,5,6,6 vs. 2,3,4,4,5,6,6 for F) .
- Implications : Altered stereochemistry may affect reactivity, boiling points, and environmental persistence.
3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane (CAS 297730-93-9)
Cyclohexane-Based Halogenated Compounds
1,2,3,4,5,6-Hexachlorocyclohexane (HCH; CAS 608-73-1)
- Molecular Formula : C₆H₆Cl₆
- Key Properties : Lower molecular weight (290.83 g/mol) due to absence of fluorine and cyclohexane ring structure .
- Applications : Historically used as an insecticide (e.g., Lindane, the γ-isomer) but banned in many countries due to neurotoxicity and environmental persistence .
1,2,3,4,5,6-Hexachlorohexafluorocyclohexane (CAS 308-11-2)
Fluorinated Alkenes and Derivatives
1,3,5-Hexatriene-1,1,2,3,4,5,6,6-octafluoro (C₆F₈)
- Structure : Unsaturated backbone with eight fluorine atoms.
- Applications: Potential use in polymer chemistry or electronics due to conjugation and fluorination-enhanced stability .
Endosulfan (6,9-Methano-2,4,3-Benzodioxathiepin-3-oxide)
Comparative Data Table
Research Findings and Implications
- Structural Impact on Properties : Fluorination increases molecular weight and thermal stability compared to chlorinated analogs. For example, the target compound’s boiling point is likely higher than HCH (unreported in literature) due to fluorine’s strong carbon-fluorine bonds .
- Environmental Persistence : Chlorine-rich compounds like HCH and the target compound may exhibit long environmental half-lives, though fluorinated derivatives resist hydrolysis more effectively .
- Toxicity Gaps : While HCH and endosulfan have well-documented ecotoxicological profiles, data on the target compound’s hazards remain sparse, necessitating further study .
Biological Activity
1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane is a chlorinated and fluorinated organic compound with significant environmental and biological implications. Its complex structure and persistent nature categorize it as a persistent organic pollutant (POP), raising concerns regarding its biological activity and ecological impact.
- Chemical Formula: C8Cl6F8
- Molecular Weight: 430.04 g/mol
- CAS Number: 38380-04-0
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its toxicity and environmental persistence. The compound exhibits several biological effects:
Toxicity
- Aquatic Toxicity: Studies indicate that this compound is highly toxic to aquatic organisms. It has been linked to endocrine disruption and reproductive toxicity in fish species.
- Terrestrial Toxicity: In terrestrial ecosystems, it poses risks to soil microorganisms and plants due to its persistent nature and potential bioaccumulation.
Endocrine Disruption
Research has shown that chlorinated compounds can mimic or interfere with hormonal functions. The specific structural characteristics of this compound suggest potential endocrine-disrupting properties that could affect wildlife and human health.
Case Study 1: Aquatic Organism Exposure
A study conducted on the effects of chlorinated compounds on fish populations revealed that exposure to high concentrations of this compound resulted in significant mortality rates and reproductive failures among test subjects. The study highlighted the compound's potential to disrupt normal endocrine functions in aquatic environments.
Case Study 2: Soil Microbial Communities
Research assessing the impact of various POPs on soil health found that this compound adversely affected microbial diversity and function. Long-term exposure led to reduced microbial biomass and altered community structures.
Environmental Persistence
The compound's persistence in the environment is a critical concern. It does not readily degrade through natural processes and can accumulate in the food chain. This persistence raises alarms about long-term ecological impacts.
Data Table: Toxicological Effects Summary
| Organism Type | Effect | Reference |
|---|---|---|
| Aquatic Species | High mortality rates | |
| Terrestrial Plants | Growth inhibition | |
| Soil Microorganisms | Reduced diversity |
Research Findings
Recent studies have focused on the transformation pathways of this compound in environmental settings. Findings indicate that while it is resistant to degradation under typical conditions (e.g., photolysis), certain reactive phytogenic volatile organic compounds (PVOCs) can enhance its breakdown in the atmosphere.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,1,3,5,6-Hexachloro-2,2,3,4,4,5,6,6-octafluorohexane, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves halogen-exchange reactions or stepwise fluorination/chlorination of hexane precursors. For fluorinated compounds, gas-phase reactions using catalysts like SbF₃ or HF under controlled temperatures (50–150°C) are common. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate isomers. Monitor reaction progress using <sup>19</sup>F NMR to track fluorine incorporation .
Q. How can the molecular structure and stereochemistry of this compound be reliably characterized?
- Methodological Answer : Use X-ray crystallography (single-crystal analysis) to resolve bond lengths and angles, as demonstrated for octafluorohexane-diol derivatives . Complement with <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm substituent positions. Computational methods (DFT at B3LYP/6-31G** level) can predict vibrational spectra (IR/Raman) for cross-validation .
Q. What experimental approaches are recommended for determining key physicochemical properties (e.g., log P, vapor pressure)?
- Methodological Answer : Measure log P (octanol-water partition coefficient) via shake-flask method with HPLC-UV quantification. Vapor pressure can be determined using gas saturation techniques or static headspace GC-MS. Reference NIST data for analogous chlorinated/fluorinated hydrocarbons to calibrate instruments .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic or spectroscopic data across studies be resolved?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for melting points, FTIR for functional groups). Compare results with authoritative databases like NIST or peer-reviewed crystallographic datasets . Perform sensitivity analyses to identify outliers caused by isomer impurities or instrument calibration errors .
Q. What experimental designs are suitable for assessing environmental persistence and degradation pathways?
- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) with GC-MS to track degradation products (e.g., dechlorinated/fluorinated intermediates). Use OECD 301B guidelines for biodegradability screening. Include controls for abiotic hydrolysis (pH 4–9 buffers) and soil sorption assays .
Q. How should toxicological studies be structured to evaluate species-specific effects and exposure routes?
- Test oral, inhalation, and dermal routes in rodents (OECD 423/425).
- Use primary hepatocytes or zebrafish embryos for in vitro/in vivo correlation.
- Measure bioaccumulation factors (BCF) via radiolabeled tracer techniques.
Q. What computational strategies predict this compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of cytochrome P450 or acetylcholinesterase. Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Correlate with QSAR models trained on halogenated hydrocarbon datasets .
Q. How can isotopic labeling (e.g., <sup>13</sup>C/<sup>18</sup>O) aid in mechanistic studies of its reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
